N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and predicting its behavior in different chemical reactions .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. Spectroscopic properties can also be included in this analysis .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of derivatives related to N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves complex chemical reactions, aiming to explore their potential biological activities. For instance, derivatives of tetrahydronaphthalene-sulfonamide have been synthesized to evaluate their antimicrobial properties. These compounds are derived from a synthetic route that produces tetrahydronaphthalene-sulfonamide derivatives, showcasing the versatility and chemical manipulability of such compounds (Mohamed et al., 2021).
Biological Activity
The sulfonamide group is a significant pharmacophore in drug design, contributing to various biological activities. Research has demonstrated that derivatives of naphthalene-sulfonamide possess potent biological activities, including antimicrobial and antitumor properties. For example, novel sulfonamide derivatives of aminoindanes and aminotetralins have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isozymes, showcasing their potential as therapeutic agents (Akbaba et al., 2014).
Pharmacological Applications
The pharmacological significance of sulfonamide derivatives extends to their potential as anticancer agents. Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, for instance, have shown remarkable cytotoxic activity against various human cancer cell lines. This highlights the therapeutic potential of structurally similar compounds in oncology (Ravichandiran et al., 2019).
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of sulfonamide derivatives enables the optimization of their biological activities. Indazole arylsulfonamides have been synthesized and examined as human CCR4 antagonists, with structural modifications yielding insights into the influence of different substituents on receptor affinity and selectivity. This research underscores the importance of molecular structure in determining the biological efficacy of sulfonamide compounds (Procopiou et al., 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4S/c1-21(23,14-16-7-10-19(26-2)11-8-16)15-22-27(24,25)20-12-9-17-5-3-4-6-18(17)13-20/h7-13,22-23H,3-6,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHQHCYQPLMGAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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